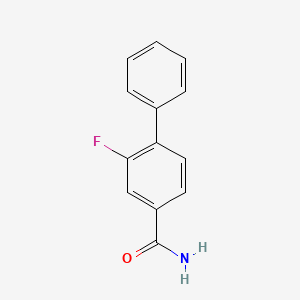

2-Fluorobiphenyl-4-carboxamide

Description

Properties

IUPAC Name |

3-fluoro-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPMXXXRIFBFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobiphenyl-4-carboxamide: A Key Moiety in Targeted Cancer Therapy

This guide provides a comprehensive technical overview of 2-Fluorobiphenyl-4-carboxamide, a chemical entity of significant interest in the field of medicinal chemistry and drug development. While this compound may be investigated for various applications, its structural similarity to key components of established pharmaceuticals, notably PARP (Poly (ADP-ribose) polymerase) inhibitors, positions it as a crucial subject for researchers and scientists in oncology and drug discovery. This document will delve into its chemical properties, plausible synthetic routes, mechanism of action in the context of PARP inhibition, and relevant experimental protocols.

Core Chemical and Physical Properties

2-Fluorobiphenyl-4-carboxamide is a derivative of biphenyl, featuring a fluorine atom at the 2-position of one phenyl ring and a carboxamide group at the 4-position of the other. This specific arrangement of functional groups is pivotal to its potential biological activity. While extensive experimental data for this exact molecule is not broadly published, its properties can be inferred from structurally related compounds and chemical principles.

| Property | Inferred Value/Description | Source/Basis for Inference |

| Molecular Formula | C₁₃H₁₀FNO | Calculated from structure |

| Molecular Weight | 215.23 g/mol | |

| Appearance | Likely a crystalline solid | Based on related biphenyl compounds[1] |

| Melting Point | Expected to be in the range of similar substituted biphenyls | Inferred from related structures like 2-fluorobiphenyl (71-74 °C) and 2'-Fluorobiphenyl-4-carboxylic acid |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, DMSO, and methanol | General property of aromatic carboxamides and biphenyls[1][2] |

| Chemical Stability | Stable under standard laboratory conditions. May be incompatible with strong oxidizing and reducing agents. | General reactivity profile of aryl halides and amides[1] |

Synthesis and Manufacturing Considerations

The synthesis of 2-Fluorobiphenyl-4-carboxamide can be approached through several established organic chemistry methodologies. A plausible and scalable route, adapted from synthetic schemes for related pharmaceutical compounds like Olaparib, would likely involve a Suzuki coupling reaction followed by functional group manipulation.[3][4][5]

Proposed Synthetic Workflow:

A practical synthesis could start from commercially available precursors, such as 4-bromo-3-fluorobenzonitrile and phenylboronic acid.

Step 1: Suzuki Coupling The core biphenyl structure is assembled via a palladium-catalyzed Suzuki coupling between an appropriately substituted aryl halide and a boronic acid.

-

Reactants: 4-bromo-2-fluorobenzonitrile and Phenylboronic acid

-

Catalyst: Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base: A suitable base such as sodium carbonate or potassium phosphate

-

Solvent: A mixture of toluene and water or dioxane and water

-

Rationale: This cross-coupling reaction is highly efficient for forming carbon-carbon bonds between aromatic rings, a key step in biphenyl synthesis.

Step 2: Hydrolysis of the Nitrile The nitrile group is then hydrolyzed to a carboxylic acid.

-

Reagents: Strong acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidic workup.

-

Conditions: Heating under reflux.

-

Rationale: This is a standard transformation to convert a nitrile to a carboxylic acid, which is a precursor to the desired carboxamide.

Step 3: Amide Formation The final step is the conversion of the carboxylic acid to the primary amide.

-

Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, followed by reaction with ammonia (NH₃). Alternatively, direct amide coupling reagents like EDC/HOBt can be used with ammonium chloride.[6]

-

Rationale: This is a classic and reliable method for the formation of a primary amide from a carboxylic acid.

Experimental Protocol: Synthesis of 2-Fluorobiphenyl-4-carboxamide

-

Suzuki Coupling: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) and phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add Na₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.05 eq). Heat the mixture to 90°C and stir for 12 hours under an inert atmosphere. After cooling, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-fluorobiphenyl-4-carbonitrile.

-

Nitrile Hydrolysis: Reflux the 2-fluorobiphenyl-4-carbonitrile (1.0 eq) in a 1:1 mixture of concentrated H₂SO₄ and water for 6 hours. Cool the reaction mixture and pour it onto ice. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-fluorobiphenyl-4-carboxylic acid.[7]

-

Amide Formation: Suspend 2-fluorobiphenyl-4-carboxylic acid (1.0 eq) in dichloromethane. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 2 hours. Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in fresh dichloromethane and bubble ammonia gas through the solution for 30 minutes. Quench the reaction with water, separate the organic layer, dry over Na₂SO₄, and concentrate to yield 2-Fluorobiphenyl-4-carboxamide. Purify by recrystallization.

Mechanism of Action: A Putative PARP Inhibitor

The structural motif of 2-Fluorobiphenyl-4-carboxamide is present in several potent PARP inhibitors.[8][9] PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[10][11] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (which impair homologous recombination, a key double-strand break repair mechanism), the inhibition of PARP leads to the accumulation of unresolved DNA damage and ultimately cell death. This concept is known as synthetic lethality.[11][12][13]

The carboxamide group of 2-Fluorobiphenyl-4-carboxamide is expected to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. This allows the molecule to bind to the catalytic domain of PARP, preventing it from repairing DNA SSBs. The biphenyl moiety likely contributes to the binding affinity and specificity through hydrophobic and van der Waals interactions within the active site.

Signaling Pathway Diagram:

Caption: Mechanism of PARP inhibition and synthetic lethality.

Analytical Characterization

To ensure the purity and identity of 2-Fluorobiphenyl-4-carboxamide, a suite of analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm, with characteristic splitting patterns due to fluorine coupling. Amide protons (NH₂) would appear as a broad singlet. |

| ¹³C NMR | Resonances for 13 unique carbon atoms, including the carbonyl carbon of the amide around 165-170 ppm. Carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF). |

| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 216.08. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

| FT-IR | Characteristic peaks for N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), C=O stretching (around 1660 cm⁻¹), and C-F stretching (around 1200-1100 cm⁻¹). |

Experimental Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 1 mg/mL.

-

Analysis: Inject 10 µL of the sample and integrate the peak areas to determine purity.

Applications in Drug Development and Research

2-Fluorobiphenyl-4-carboxamide serves as a valuable building block and research tool in several areas:

-

Fragment-Based Drug Discovery: As a fragment or scaffold for the development of novel PARP inhibitors and other enzyme inhibitors.

-

Medicinal Chemistry: For structure-activity relationship (SAR) studies to understand the key interactions between PARP inhibitors and their target.

-

Chemical Biology: As a chemical probe to study the role of PARP in various cellular processes beyond DNA repair.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling 2-Fluorobiphenyl-4-carboxamide.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

2-Fluorobiphenyl-4-carboxamide is a molecule with significant potential, primarily due to its structural relevance to a clinically important class of anticancer agents. This guide has provided a detailed overview of its chemical properties, a plausible synthetic strategy, its likely mechanism of action as a PARP inhibitor, and essential analytical and handling protocols. For researchers in oncology and medicinal chemistry, this compound represents a key starting point for the design and synthesis of next-generation targeted therapies.

References

- Vertex AI Search. The Crucial Role of Intermediates in Olaparib Synthesis. Accessed January 19, 2026.

- MedKoo Biosciences. Olaparib Synthetic Routes. Accessed January 19, 2026.

- Royal Society of Chemistry. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. Accessed January 19, 2026.

- Chongqing Chemdad Co., Ltd. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four. Accessed January 19, 2026.

- ResearchGate. A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. Accessed January 19, 2026.

- ACS Omega. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. Accessed January 19, 2026.

- Santa Cruz Biotechnology. 2′-Fluorobiphenyl-4-carboxylic acid, CAS 365-12-8. Accessed January 19, 2026.

- PubMed. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)

- Research Scientific. 2-FLUOROBIPHENYL-4-CARBOXYLIC ACID, 97%. Accessed January 19, 2026.

- Sigma-Aldrich. 2-fluorobiphenyl. Accessed January 19, 2026.

- PubChem. 2-Fluorobiphenyl. Accessed January 19, 2026.

- ChemicalBook. 2'-FLUOROBIPHENYL-4-CARBALDEHYDE | 57592-42-4. Accessed January 19, 2026.

- ResearchGate. Flurbiprofen, Comprehensive Profile. Accessed January 19, 2026.

- Google Patents. CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid. Accessed January 19, 2026.

- PLOS. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Accessed January 19, 2026.

- PubMed Central. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Accessed January 19, 2026.

- PubMed. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. Accessed January 19, 2026.

- PubMed Central. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Accessed January 19, 2026.

- PubMed. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Accessed January 19, 2026.

- Google Patents. CN101973869A - Method for synthesis of flurbiprofen. Accessed January 19, 2026.

- AccuStandard. CAS No. 321-60-8 - 2-Fluorobiphenyl. Accessed January 19, 2026.

- Sigma-Aldrich. 2-Fluorobiphenyl dichloromethane 2000ug/mL, analytical standard 321-60-8. Accessed January 19, 2026.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-Fluorobiphenyl. Accessed January 19, 2026.

- Eurofins. Analytical Method Summaries. Accessed January 19, 2026.

- PubMed. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Accessed January 19, 2026.

- Sigma-Aldrich. 2'-Fluorobiphenyl-4-carboxylic acid. Accessed January 19, 2026.

- PubMed. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Accessed January 19, 2026.

- Dana-Farber Cancer Institute. What is a PARP Inhibitor? | Science Illustrated. YouTube. Accessed January 19, 2026.

Sources

- 1. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氟联苯 溶液 2000 μg/mL in dichloromethane, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluorobiphenyl-4-carboxamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-Fluorobiphenyl-4-carboxamide

Abstract

2-Fluorobiphenyl-4-carboxamide is a key structural motif found in various pharmacologically active compounds and advanced materials. Its synthesis requires a strategic combination of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, designed for researchers and professionals in drug development and chemical synthesis. We will explore the retrosynthetic logic, delve into the mechanistic underpinnings of key reactions such as the Suzuki-Miyaura coupling, and provide detailed, field-tested experimental protocols. The discussion emphasizes the causality behind procedural choices, offering insights into reaction optimization and scalability.

Introduction: Significance of the 2-Fluorobiphenyl Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a rigid yet tunable framework for interacting with biological targets. The introduction of a fluorine atom, as in the 2-fluorobiphenyl core, can significantly modulate a molecule's physicochemical properties. Fluorine's high electronegativity and small size can influence conformation, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The carboxamide group at the 4-position serves as a versatile functional handle, acting as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at receptor sites. Consequently, the 2-Fluorobiphenyl-4-carboxamide framework is a valuable building block for the synthesis of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For 2-Fluorobiphenyl-4-carboxamide, two primary disconnections are evident: the amide C-N bond and the biaryl C-C bond.

-

Amide Bond Disconnection (C-N): The most straightforward disconnection is the amide bond, which retrosynthetically leads to the key intermediate, 2-Fluorobiphenyl-4-carboxylic acid [1][2], and an ammonia source. This carboxylic acid is a stable, often commercially available or readily synthesized precursor.

-

Biaryl Bond Disconnection (C-C): The central C-C bond connecting the two phenyl rings can be disconnected. This opens up several powerful transition-metal-catalyzed cross-coupling strategies, most notably the Suzuki-Miyaura coupling. This approach involves reacting a functionalized fluorobenzene derivative with a functionalized phenyl derivative.

Caption: Retrosynthetic analysis of 2-Fluorobiphenyl-4-carboxamide.

Primary Synthesis Pathway: A Suzuki-Miyaura Coupling Strategy

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and aryl halides.[3][4] This pathway involves the palladium-catalyzed coupling to form the biphenyl core, followed by the formation of the amide.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic borate species, which then transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the Pd(II) center couple and are eliminated, forming the biaryl C-C bond and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of the Carboxylic Acid Intermediate

The synthesis of 2-Fluorobiphenyl-4-carboxylic acid can be efficiently achieved by coupling either (4-bromo-3-fluorophenyl)boronic acid with benzene or, more commonly, 4-bromo-3-fluorobenzoic acid with phenylboronic acid. The latter is often preferred as the carboxylic acid functionality can be carried through the reaction.

| Component | Example Reagent | Role | Causality/Insight |

| Aryl Halide | 4-Bromo-3-fluorobenzoic acid | Electrophile | The C-Br bond is sufficiently reactive for oxidative addition. The ortho-fluoro group can influence reactivity. |

| Boronic Acid | Phenylboronic acid | Nucleophile | Commercially available and stable. The B(OH)₂ group is the source of the second aryl ring. |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst | Tetrakis(triphenylphosphine)palladium(0) is a common choice. Ligands like dppf can improve yields and stability.[5] |

| Base | K₂CO₃ or Na₂CO₃ | Activator | Essential for the transmetalation step to form the reactive borate complex. Carbonates are mild and effective. |

| Solvent | Toluene/Water or Dioxane/Water | Medium | A biphasic solvent system is common, facilitating the dissolution of both organic and inorganic reagents. |

Formation of the Terminal Amide

With 2-Fluorobiphenyl-4-carboxylic acid in hand, the final step is amidation. Direct reaction with ammonia is ineffective due to acid-base chemistry forming a stable ammonium salt.[6][7] Therefore, the carboxylic acid must first be activated.

Method A: The Acyl Chloride Intermediate This is a robust, two-step method. The carboxylic acid is first converted to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The purified acyl chloride is then reacted with an ammonia source (e.g., concentrated ammonium hydroxide) to form the amide.[8] This method is reliable and generally high-yielding.

Method B: Direct Amidation using Coupling Reagents Modern peptide coupling reagents allow for the one-pot synthesis of amides directly from carboxylic acids and an amine source. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an activator like HOBt (Hydroxybenzotriazole) are highly efficient.[9] This approach avoids the handling of harsh chlorinating agents.

Caption: Two primary methods for converting a carboxylic acid to a primary amide.

Alternative Strategies for Biaryl Core Construction

While Suzuki coupling is often the method of choice, other classic and modern reactions provide viable alternatives for constructing the 2-fluorobiphenyl core, which can be advantageous depending on substrate availability and cost.

The Ullmann Reaction

The classic Ullmann reaction involves the self-condensation of an aryl halide in the presence of copper metal at high temperatures.[10][11][12] While traditionally used for symmetrical biaryls, modifications allow for unsymmetrical couplings.

-

Mechanism: The reaction is thought to proceed via the formation of an organocopper intermediate. An oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination, forms the C-C bond.[13]

-

Advantages: Copper is significantly cheaper than palladium.

-

Limitations: The reaction often requires harsh conditions (high temperatures) and can suffer from moderate and sometimes erratic yields.[11][12] Substrates must be stable to these conditions.

Grignard Reagent Cross-Coupling

This approach involves the reaction of an aryl Grignard reagent (Ar-MgX) with an aryl halide, typically catalyzed by a nickel or palladium complex.[14] For the target molecule, this could involve reacting phenylmagnesium bromide with a 4-substituted-2-fluorobromobenzene derivative.

-

Causality: The Grignard reagent acts as a potent carbon nucleophile. The transition metal catalyst facilitates the coupling through a catalytic cycle similar to the Suzuki reaction.

-

Considerations: Grignard reagents are highly reactive and sensitive to moisture and protic functional groups. Therefore, functional groups like carboxylic acids must be protected or introduced after the coupling step.

Detailed Experimental Protocols

Protocol: Synthesis of 2-Fluorobiphenyl-4-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for Suzuki-Miyaura reactions.[15][16]

-

Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-3-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of Toluene and Water (volume appropriate for concentration, e.g., 100 mL for a 10 mmol scale).

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), under a positive pressure of the inert gas.

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate to dissolve the organic product. The aqueous layer is removed.

-

Acidification & Extraction: Wash the organic layer with brine. To the aqueous layer, carefully add 2M HCl until the pH is ~2. The carboxylic acid product will precipitate. Extract the product from the acidified aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure 2-Fluorobiphenyl-4-carboxylic acid.

Protocol: Synthesis of 2-Fluorobiphenyl-4-carboxamide via the Acyl Chloride

This protocol is based on standard amidation procedures.[8][17]

-

Acyl Chloride Formation: In a fume hood, place 2-Fluorobiphenyl-4-carboxylic acid (1.0 eq) in a round-bottom flask. Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: Gently heat the mixture to reflux (approx. 70-80 °C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

-

Isolation: Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude 2-fluorobiphenyl-4-carbonyl chloride can be used directly or purified by vacuum distillation.

-

Amidation: Cool the crude acyl chloride in an ice bath. Slowly and carefully add it dropwise to a stirred, ice-cold concentrated solution of ammonium hydroxide (NH₄OH) (a large excess).

-

Precipitation & Isolation: A white precipitate of 2-Fluorobiphenyl-4-carboxamide will form immediately. Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether. The product can be further purified by recrystallization (e.g., from ethanol) to yield the final, pure amide.

Conclusion

The synthesis of 2-Fluorobiphenyl-4-carboxamide is a well-established process that hinges on two key transformations: the formation of the biaryl core and the final amidation. The Suzuki-Miyaura coupling represents the most versatile and widely used method for the C-C bond formation, offering mild conditions and broad functional group compatibility. For the subsequent C-N bond formation, conversion through an acyl chloride intermediate provides a reliable and high-yielding route. By understanding the principles and practical details of these pathways, researchers can confidently synthesize this valuable compound and its derivatives for applications in drug discovery and materials science.

References

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

-

Clark, J. (2023). The Preparation of Amides. Chemguide. [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]

-

Behloul, C., Guijarro, D., & Yus, M. (n.d.). Formation of Biaryls by Homocoupling of Grignard Reagents. MDPI. [Link]

-

Khan Academy. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Royal Society of Chemistry. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. [Link]

-

ACS Publications. (n.d.). The Grignard Reagents. [Link]

-

ResearchGate. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

ResearchGate. (n.d.). The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls. [Link]

-

ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. [Link]

- Google Patents. (n.d.). Process for preparing biaryl compounds.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

ACS Publications. (n.d.). Directed ortho-Metalation–Cross-Coupling Strategies. One-Pot Suzuki Reaction to Biaryl and Heterobiaryl Sulfonamides. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. [Link]

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (n.d.). [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. (n.d.). The Directed ortho Metallation–Cross-Coupling Fusion: Development and Application in Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

KAUST Repository. (n.d.). Buchwald-Hartwig cross-coupling of amides (transamidation) by selective NC(O) cleavage mediated by. [Link]

-

ResearchGate. (n.d.). The directed ortho metallation - Cross coupling symbiosis. Regioselective methodologies for biaryls and heterobiaryls. Deployment in aromatic and heteroaromatic natural product synthesis. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

BYJU'S. (n.d.). Ullmann Reaction. [Link]

-

ResearchGate. (n.d.). Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

National Institutes of Health. (n.d.). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

MDPI. (n.d.). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2-Fluorobiphenyl-4-carboxylic Acid. [Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. 2-Fluorobiphenyl-4-carboxylic Acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Amide synthesis by acylation [organic-chemistry.org]

- 10. Chemicals [chemicals.thermofisher.cn]

- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

A Technical Guide to the Mechanistic Versatility of the 2-Fluorobiphenyl-4-carboxamide Scaffold

This guide provides an in-depth exploration of the 2-Fluorobiphenyl-4-carboxamide scaffold and its derivatives, which have emerged as a versatile platform in contemporary drug discovery. Rather than possessing a single, defined mechanism of action, this chemical framework serves as a privileged structure that can be tailored to interact with a diverse array of biological targets. This document will elucidate the distinct mechanisms of action of key derivatives, supported by experimental evidence and methodologies, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical series.

The 2-Fluorobiphenyl-4-carboxamide Core: A Privileged Scaffold

The 2-Fluorobiphenyl-4-carboxamide core structure is a key building block in medicinal chemistry. Its biphenyl group provides a rigid yet conformationally flexible backbone, allowing for precise spatial orientation of functional groups. The fluorine substituent can enhance metabolic stability and binding affinity through favorable electronic interactions. The carboxamide linkage offers a site for chemical modification to modulate pharmacokinetic properties and target engagement. It is from this foundational structure that a variety of potent and selective therapeutic agents have been developed.

Derivatives of this scaffold have been synthesized from starting materials like 2-Fluorobiphenyl-4-carboxaldehyde and are related to the well-known non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which is 2-(2-fluoro-[1,1′-biphenyl]-4-yl) propionic acid[1][2][3]. The versatility of this scaffold is demonstrated by the diverse biological targets of its derivatives, including voltage-gated sodium channels, enzymes of the endocannabinoid system, and transient receptor potential (TRP) channels.

Mechanism of Action: A Tale of Diverse Targets

The specific mechanism of action of a 2-Fluorobiphenyl-4-carboxamide derivative is entirely dependent on the chemical moieties attached to the core scaffold. Below, we delve into the distinct mechanisms of several key classes of these compounds.

Voltage-Gated Sodium Channel Blockade

A prominent derivative, 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide (PPPA), exemplifies the potential of this scaffold to yield potent sodium channel blockers for the treatment of pain[4].

Mechanism: PPPA acts as a state-dependent blocker of voltage-gated sodium (Nav) channels. This means it preferentially binds to and stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in neurons. In pathological pain states, neurons are often hyperexcitable and fire at high frequencies, leading to a greater proportion of Nav channels in the open and inactivated states. The state-dependent nature of PPPA's action allows for targeted modulation of these hyperactive neurons with less effect on normally functioning neurons, potentially leading to a better therapeutic window and fewer side effects compared to non-state-dependent blockers[4].

Experimental Evidence:

-

Electrophysiology: Patch-clamp recordings on recombinant rat Nav1.2 channels and native Na+ currents in cultured rat dorsal root ganglion neurons demonstrated that PPPA is a highly potent blocker with fast binding kinetics and a high degree of state dependence[4].

-

In Vivo Pain Models: In rat models of neuropathic, inflammatory, and post-incisional pain, orally administered PPPA showed significant efficacy at low doses (1-3 mg/kg) without inducing motor deficits at doses up to 30 mg/kg, indicating a favorable therapeutic index[4].

Signaling Pathway and Workflow:

Caption: State-dependent blockade of Nav channels by PPPA.

Dual Inhibition of Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase (COX)

The derivative (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide (Flu-AM1) has been characterized as a dual inhibitor of FAAH and COX, offering a promising approach for pain relief by modulating the endocannabinoid system[5][6].

Mechanism:

-

FAAH Inhibition: Flu-AM1 inhibits fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH, Flu-AM1 increases the endogenous levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent analgesic and anti-inflammatory effects.

-

COX Inhibition: Similar to its parent compound flurbiprofen, Flu-AM1 also inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Notably, Flu-AM1 demonstrates substrate-selective inhibition of COX-2, being more potent against the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) compared to arachidonic acid[5][6]. This dual action offers a synergistic approach to pain management.

Experimental Evidence:

-

Enzyme Assays: The inhibitory activity of Flu-AM1 against COX was determined using an oxygraphic method with arachidonic acid and 2-AG as substrates. FAAH inhibition was assayed in mouse brain homogenates using anandamide as the substrate[5][6].

-

Lipidomic Analysis: In lipopolysaccharide + interferon γ-stimulated RAW 264.7 macrophage cells, (R)-Flu-AM1 was shown to significantly inhibit the production of prostaglandin D2 and E2[5].

Quantitative Data:

| Compound | Target | Substrate | IC50 (µM) |

| (R)-Flu-AM1 | COX-1 | Arachidonic Acid | 6 |

| COX-2 | Arachidonic Acid | 20 | |

| COX-2 | 2-AG | 1 | |

| (S)-Flu-AM1 | COX-1 | Arachidonic Acid | 3 |

| COX-2 | Arachidonic Acid | 10 | |

| COX-2 | 2-AG | 0.7 |

Data from Fowler et al. (2015)[5]

Experimental Workflow:

Caption: Workflow for characterizing dual FAAH/COX inhibitors.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

A series of biphenyl-4-carboxamide derivatives have been designed and synthesized as potent and orally available antagonists of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key target for the treatment of neuropathic pain[7].

Mechanism: TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, capsaicin, and protons. In chronic pain states, TRPV1 is often sensitized and upregulated in sensory neurons. Biphenyl-4-carboxamide derivatives, such as ASP8370, act as antagonists by binding to the TRPV1 channel and preventing its activation. This blockade of TRPV1 inhibits the influx of cations and subsequent neuronal depolarization, thereby reducing the transmission of pain signals[7].

Experimental Evidence:

-

Structure-Activity Relationship (SAR) Studies: Extensive SAR studies were conducted to optimize the potency, aqueous solubility, and metabolic stability of the biphenyl-4-carboxamide scaffold, leading to the identification of the clinical development candidate ASP8370[7].

-

In Vivo Efficacy: ASP8370 demonstrated significant ameliorative effects in models of neuropathic pain[7].

-

CYP3A4 Inhibition Assays: The development process included screening for reduced inhibition of cytochrome P450 3A4 to minimize drug-drug interactions[7].

Synthesis and Future Directions

The synthesis of these diverse derivatives often starts from precursors like 4-halo-2-fluorobiphenyl and involves multi-step reactions to introduce the desired functional groups[8]. The continued exploration of the chemical space around the 2-Fluorobiphenyl-4-carboxamide scaffold holds significant promise for the development of novel therapeutics for a wide range of diseases, including chronic pain, inflammation, and neurological disorders. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and exploring their potential for other therapeutic targets.

References

-

Jarvis, M. F., et al. (2006). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1083-93. [Link]

-

Chongqing Chemdad Co., Ltd. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four. [Link]

-

Al-Sultani, A. A. H. (2017). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. [Link]

-

Al-Sultani, A. A. H., & Naser, A. W. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1645-1659. [Link]

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLoS One, 10(9), e0139212. [Link]

-

Gorgani, L., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

-

Glenn, E. M., et al. (1973). The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug. Agents and Actions, 3(4), 210-6. [Link]

- CN101973869A - Method for synthesis of flurbiprofen.

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. [Link]

-

Imbimbo, B. P., et al. (2015). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis. Patent US-9150489-B2 - PubChem. [Link]

-

Aso, K., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2422. [Link]

Sources

- 1. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacology of 2-(2-fluoro-4-biphenylyl)propionic acid (flurbiprofen). A potent non-steroidal anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]

- 7. Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

The Emergence of 2-Fluorobiphenyl-4-carboxamide Derivatives: A New Frontier in Dual-Targeting Analgesia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Derivatives of the 2-fluorobiphenyl-4-carboxamide scaffold are emerging as a promising class of therapeutic agents, primarily investigated for their potent analgesic and anti-inflammatory properties. This technical guide delves into the core biological activities of these compounds, with a particular focus on flurbiprofen amide analogues. These molecules have demonstrated a compelling dual-inhibitory mechanism of action, simultaneously targeting fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. This unique pharmacological profile offers the potential for enhanced pain relief with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This document will explore the synthesis, mechanism of action, structure-activity relationships, and preclinical evidence supporting the therapeutic potential of this chemical series.

Introduction: The Rationale for Dual FAAH/COX Inhibition

Chronic pain and inflammation represent significant unmet medical needs, driving the search for novel analgesic agents with improved efficacy and tolerability. The endocannabinoid system, particularly the degradation of the endocannabinoid anandamide (AEA) by FAAH, has been identified as a key pathway in pain modulation.[1] Simultaneously, the cyclooxygenase (COX) enzymes are well-established mediators of inflammation and pain through the synthesis of prostaglandins.[2]

Compounds that can dually inhibit both FAAH and COX offer a synergistic approach to pain management. By inhibiting FAAH, these agents increase the endogenous levels of anandamide, which in turn activates cannabinoid receptors to produce analgesic effects.[1] The concurrent inhibition of COX enzymes reduces the production of pro-inflammatory prostaglandins, directly addressing the inflammatory component of pain.[2] This dual-action mechanism is hypothesized to provide more effective pain relief while potentially mitigating the gastrointestinal side effects associated with traditional NSAIDs.[3]

Synthesis of 2-Fluorobiphenyl-4-carboxamide Derivatives

The synthesis of 2-fluorobiphenyl-4-carboxamide derivatives, particularly flurbiprofen amides, is typically achieved through standard amide bond formation reactions. The general synthetic scheme involves the coupling of a carboxylic acid, such as flurbiprofen, with a desired amine.

A common method employs the use of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt) in an anhydrous solvent like acetonitrile.[1]

Experimental Protocol: General Synthesis of Flurbiprofen Amides [1]

-

Dissolve flurbiprofen (1 mmol), EDCI (1.1 mmol), and HOBt (1 mmol) in anhydrous acetonitrile (10 ml).

-

Stir the solution at room temperature for 30 minutes.

-

Add the desired amine (1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 72 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 ml).

-

Wash the organic layer sequentially with brine (2 x 5 ml), 10% citric acid solution (2 x 5 ml), saturated sodium bicarbonate solution (2 x 5 ml), and water (2 x 5 ml).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield the final amide product.

Caption: General workflow for the synthesis of 2-fluorobiphenyl-4-carboxamide derivatives.

Mechanism of Action: A Dual-Pronged Attack on Pain and Inflammation

The primary biological activity of the 2-fluorobiphenyl-4-carboxamide derivatives discussed herein is their ability to act as dual inhibitors of FAAH and COX enzymes.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Several flurbiprofen amide analogues have been identified as potent, competitive, and reversible inhibitors of FAAH.[1] For instance, the compound N-(3-bromopyridin-2-yl)-2-(2-fluoro-(1,1'-biphenyl)-4-yl)propanamide (Flu-AM4) exhibits a Ki value of 13 nM for FAAH inhibition.[1] By blocking FAAH, these compounds prevent the breakdown of anandamide, leading to an accumulation of this endocannabinoid and subsequent activation of cannabinoid receptors, which are known to play a crucial role in analgesia.

Cyclooxygenase (COX) Inhibition

In addition to their effects on FAAH, these compounds also inhibit COX enzymes. Interestingly, this inhibition can be substrate-selective.[4][5] Both enantiomers of 2-(2-fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide (Flu-AM1) were found to be more potent inhibitors of COX-2 when 2-arachidonoylglycerol (2-AG), another endocannabinoid, was the substrate, as compared to arachidonic acid.[4][5] This substrate-selective inhibition is a noteworthy characteristic that may contribute to the overall pharmacological profile of these compounds.

Caption: Dual inhibitory mechanism of 2-fluorobiphenyl-4-carboxamide derivatives on FAAH and COX pathways.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies have provided valuable insights into the structural requirements for potent dual FAAH/COX inhibition. Modifications to the amide portion of the molecule have a significant impact on FAAH inhibitory activity. For example, the introduction of a halogenated moiety at the 3-position of a pyridine ring attached to the amide nitrogen resulted in a substantial increase in FAAH inhibition compared to the unsubstituted analogue.[1] Specifically, chloro and bromo substitutions led to compounds with nanomolar potency against FAAH.[1]

| Compound | R Group (on Pyridine) | FAAH IC50 (nM) |

| Flu-AM1 | -CH3 | ~400 |

| Flu-AM3 | -CF3 | 110 |

| Flu-AM6 | -Cl | 19 |

| Flu-AM4 | -Br | 21 |

Table 1: Impact of Amide Substitution on FAAH Inhibitory Potency. Data sourced from[1].

Preclinical Efficacy

In vivo studies have demonstrated the analgesic and anti-inflammatory potential of these dual inhibitors. In a model of neuropathic pain (chronic constriction injury), Flu-AM4, administered at a dose of 10 mg/kg, was shown to be active.[1][6][7] Furthermore, this compound reduced the spinal expression of inducible nitric oxide synthase (iNOS), COX-2, and nuclear factor kappa B (NF-κB), key mediators of neuroinflammation and pain.[1][6][7] These findings suggest that the analgesic effects of these compounds are, at least in part, mediated by their anti-inflammatory actions in the central nervous system.

Future Directions and Therapeutic Potential

The dual inhibition of FAAH and COX by 2-fluorobiphenyl-4-carboxamide derivatives represents a promising strategy for the development of novel analgesics. The preclinical data for compounds like Flu-AM4 are encouraging, demonstrating efficacy in models of chronic pain.[1][6][7] Further research is warranted to optimize the pharmacokinetic and pharmacodynamic properties of this chemical class and to fully elucidate the long-term safety and efficacy of this dual-targeting approach. The potential to provide significant pain relief with an improved side-effect profile makes these compounds an exciting area of investigation for the treatment of a variety of pain states.

References

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. MDPI. Available from: [Link]

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Taylor & Francis Online. Available from: [Link]

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. PubMed Central. Available from: [Link]

-

Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE. Available from: [Link]

-

Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Available from: [Link]

-

Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS. Available from: [Link]

-

Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. ResearchGate. Available from: [Link]

-

Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. ResearchGate. Available from: [Link]

Sources

- 1. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Fluorobiphenyl-4-carboxamide

Abstract

2-Fluorobiphenyl-4-carboxamide is a fluorinated aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. Its structural rigidity, combined with the electronic properties imparted by the fluorine atom and the hydrogen-bonding capabilities of the carboxamide group, make it a valuable building block. Accurate and comprehensive structural verification is paramount for its application in any research and development context. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to unequivocally identify and characterize 2-Fluorobiphenyl-4-carboxamide. We delve into the interpretation of this data, explaining the causal relationships between the molecular structure and the observed spectral features, thereby offering a robust framework for its analysis.

Introduction: The Structural Imperative

In the fields of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. For a molecule like 2-Fluorobiphenyl-4-carboxamide, seemingly minor positional changes of its functional groups can drastically alter its biological activity or physical properties. Spectroscopic analysis is the cornerstone of chemical synthesis, providing the empirical evidence needed to confirm that the target molecule has been synthesized with the correct structure and purity.

This guide is structured to walk researchers through the essential spectroscopic techniques, presenting both the expected data and the scientific rationale behind the spectral patterns. The methodologies described herein constitute a self-validating system for the confirmation of 2-Fluorobiphenyl-4-carboxamide's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), we can map out the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standard and effective protocol for acquiring NMR data for this compound involves dissolving approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Choice of Solvent: DMSO-d₆ is an ideal choice for several reasons. Its high polarity effectively dissolves the carboxamide, which may have limited solubility in less polar solvents like chloroform-d (CDCl₃). Crucially, it allows for the observation of the exchangeable amide protons (-CONH₂), which would otherwise exchange rapidly with deuterium in solvents like D₂O or CD₃OD, rendering them invisible. The solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR, which rarely interferes with signals from the analyte.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the complex aromatic region of the spectrum.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative count of the different types of protons and reveals their neighboring relationships through spin-spin coupling. The aromatic region (7.0-8.5 ppm) is particularly informative for this molecule.

Expected ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.10 | s (broad) | 1H | Amide (-NHa) | Amide protons are deshielded and often appear as broad singlets due to quadrupole broadening and potential exchange. |

| ~8.00 | d | 1H | H-5 | Ortho to the electron-withdrawing -CONH₂ group, resulting in significant deshielding. |

| ~7.70 | dd | 1H | H-3 | Influenced by both the ortho-fluorine and the para-carboxamide group. |

| ~7.60 - 7.40 | m | 6H | H-6 & Phenyl Ring | Complex multiplet arising from the protons of the unsubstituted phenyl ring and H-6. |

| ~7.50 | s (broad) | 1H | Amide (-NHb) | The second amide proton, often exchanging at a different rate. |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. A key feature for this compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Expected ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

|---|---|---|---|

| ~167.0 | - | C=O | Characteristic chemical shift for a primary amide carbonyl carbon. |

| ~159.0 | ¹JCF ≈ 245 Hz | C-2 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant. |

| ~140.0 | - | C-4 | Quaternary carbon attached to the carboxamide group. |

| ~136.0 | - | C-1' | Quaternary carbon of the unsubstituted phenyl ring. |

| ~132.0 | ³JCF ≈ 8 Hz | C-3 | Three-bond coupling to fluorine. |

| ~131.0 | - | C-2', C-6' | Phenyl ring carbons. |

| ~129.5 | - | C-4' | Phenyl ring carbon. |

| ~128.5 | - | C-3', C-5' | Phenyl ring carbons. |

| ~125.0 | ²JCF ≈ 15 Hz | C-1 | Two-bond coupling to fluorine. |

| ~117.0 | ²JCF ≈ 22 Hz | C-6 | Two-bond coupling to fluorine. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is a highly sensitive and specific technique for fluorinated compounds.[1] Since there is typically no background interference, it provides an unambiguous signal for the fluorine atom.[2] This technique is invaluable for confirming the presence and chemical environment of fluorine in pharmaceuticals and other complex molecules.[3][4]

Expected ¹⁹F NMR Data:

-

A single signal is expected in the range of -110 to -125 ppm (relative to CFCl₃ as a standard). The exact chemical shift is sensitive to the solvent and electronic environment. This signal will appear as a multiplet due to coupling with the neighboring aromatic protons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for quickly identifying the presence of key functional groups.

Experimental Protocol: IR Data Acquisition

The simplest and most common method is using an IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This requires minimal sample preparation.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3400 - 3100 | Strong, Broad | N-H Stretch | Primary Amide (-CONH₂) |

| ~1660 | Strong, Sharp | C=O Stretch (Amide I band) | Carbonyl of the Amide |

| ~1600 | Medium | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |

| 1610 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |

| ~1250 | Strong | C-N Stretch | Amide |

| ~1150 | Strong | C-F Stretch | Aryl-Fluoride |

The presence of two distinct bands in the N-H stretching region is characteristic of a primary amide. The strong absorption at ~1660 cm⁻¹ is a definitive indicator of the carbonyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound and providing clues about its structure through fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. ESI typically forms protonated molecules ([M+H]⁺).

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₃H₁₀FNO

-

Exact Mass: 215.0746 g/mol

-

Expected Ion Peak (ESI+): A strong signal at m/z ≈ 216.0824 , corresponding to the protonated molecule ([M+H]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing unequivocal confirmation of the molecular formula.

Fragmentation Analysis: Under Collision-Induced Dissociation (CID), the [M+H]⁺ ion can fragment. A likely fragmentation pathway is the loss of the amide group as ammonia (-17 Da) or the loss of the entire carboxamide group as isocyanic acid (-43 Da), leading to characteristic fragment ions.

Workflow for Spectroscopic Elucidation

The logical flow of analysis ensures a comprehensive and validated structural assignment. The following diagram illustrates this workflow.

Caption: Workflow for the structural elucidation of 2-Fluorobiphenyl-4-carboxamide.

Conclusion

The combination of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides a complete and unambiguous characterization of 2-Fluorobiphenyl-4-carboxamide. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the carbon-hydrogen framework, ¹⁹F NMR confirms the specific fluorinated environment, IR spectroscopy identifies key functional groups, and mass spectrometry verifies the molecular weight and formula. By following the protocols and interpretative logic outlined in this guide, researchers can confidently validate the identity and purity of their synthesized material, ensuring the integrity of their subsequent research in drug development and materials science.

References

- Al-Sultani, K. H. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Berger, F., et al. (2019). Site-selective and versatile aromatic C−H functionalization by thianthrenation.

- ChemicalBook. (n.d.). 2-Fluorobiphenyl(321-60-8) 1H NMR spectrum.

- Gallo, V., et al. (2020).

-

National Center for Biotechnology Information. (n.d.). 2-Fluorobiphenyl. PubChem Compound Database. Retrieved from [Link]

- Nounah, J., et al. (2021). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.

- Özbek, N. S., & Ertaş, A. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.

-

Restek Corporation. (n.d.). 2-Fluorobiphenyl. EZGC Method Translator. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Zhang, T., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods.

Sources

- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluorobiphenyl-4-carboxamide CAS number and supplier

An In-Depth Technical Guide to 2-Fluorobiphenyl-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluorobiphenyl-4-carboxamide, a molecule of significant interest in contemporary drug discovery. While a dedicated CAS number for this specific carboxamide is not prominently cataloged, this document outlines a clear synthetic pathway from its readily available precursors, details its physicochemical properties, and explores its therapeutic potential based on the well-documented activities of structurally related compounds. This resource is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the unique attributes of the fluorinated biphenyl scaffold.

Introduction: The Significance of the 2-Fluorobiphenyl Moiety

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The 2-fluorobiphenyl scaffold, in particular, is a key structural motif found in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Flurbiprofen.[3] This structural class has demonstrated a broad range of biological activities, and the exploration of its derivatives, such as 2-Fluorobiphenyl-4-carboxamide, opens new avenues for therapeutic innovation.

Physicochemical Properties and Identification

A specific CAS number for 2-Fluorobiphenyl-4-carboxamide is not readily found in major chemical databases. However, its identity can be unequivocally established through its synthesis from well-characterized precursors. The key starting material for its synthesis is 2-Fluorobiphenyl-4-carboxylic acid , which has the CAS number 137045-30-8 .[4] Another closely related compound is 2-Fluorobiphenyl-4-carboxaldehyde with CAS number 57592-43-5 .[5]

For clarity and practical application, the properties of the parent compound, 2-Fluorobiphenyl, and the key precursor are summarized below.

| Property | 2-Fluorobiphenyl | 2-Fluorobiphenyl-4-carboxylic acid |

| CAS Number | 321-60-8[3][6][7] | 137045-30-8[4] |

| Molecular Formula | C12H9F[8] | C13H9FO2 |

| Molecular Weight | 172.20 g/mol [7] | 216.20 g/mol |

| Appearance | Solid[7] | White to pale cream powder |

| Melting Point | 71-74 °C[7] | 235-246 °C |

| Boiling Point | 248 °C[7] | Not available |

Synthesis and Purification of 2-Fluorobiphenyl-4-carboxamide

The most direct and reliable method for the preparation of 2-Fluorobiphenyl-4-carboxamide is through the amidation of 2-Fluorobiphenyl-4-carboxylic acid. This is a standard and well-established transformation in organic synthesis.

Experimental Protocol: Amidation of 2-Fluorobiphenyl-4-carboxylic acid

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask, dissolve 1 equivalent of 2-Fluorobiphenyl-4-carboxylic acid in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Add 1.1 equivalents of a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an additive like Hydroxybenzotriazole (HOBt).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

-

-

Amine Coupling:

-

To the activated ester solution, add 1.2 equivalents of a desired amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base like Diisopropylethylamine (DIPEA)).

-

Continue stirring the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Fluorobiphenyl-4-carboxamide.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Fluorobiphenyl-4-carboxamide.

Applications in Drug Discovery and Development

While specific studies on 2-Fluorobiphenyl-4-carboxamide are not extensively published, the therapeutic potential of this compound class is significant. Derivatives of fluorobiphenyl have shown promise in several areas:

-

Analgesic and Anti-inflammatory Agents: The structural similarity to flurbiprofen suggests potential activity as a cyclooxygenase (COX) inhibitor. Furthermore, related amide derivatives have been investigated as dual inhibitors of Fatty Acid Amide Hydrolase (FAAH) and COX, which is a promising strategy for developing potent analgesics with a reduced risk of gastrointestinal side effects.[9][10][11]

-

Neuropathic Pain: Some fluorinated carboxamide compounds have been identified as potent, state-dependent sodium channel blockers, indicating their potential utility in treating neuropathic pain.[12]

-

Transthyretin Amyloidosis: Derivatives of 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid have been patented for their ability to stabilize the native state of transthyretin, suggesting a therapeutic application in amyloidosis.[13]

-

Enzyme Inhibition: The carboxamide functionality can act as a key pharmacophore, participating in hydrogen bonding interactions within the active sites of various enzymes, such as acetylcholinesterase and butyrylcholinesterase.[14]

Potential Mechanism of Action: Dual FAAH/COX Inhibition

A plausible and highly valuable mechanism of action for 2-Fluorobiphenyl-4-carboxamide is the dual inhibition of FAAH and COX-2. This dual-action approach can lead to synergistic anti-inflammatory and analgesic effects.

Caption: Proposed dual inhibition of FAAH and COX-2.

Suppliers of Key Precursor: 2-Fluorobiphenyl-4-carboxylic acid

A reliable supply of the starting material is crucial for any research and development program. The following is a list of potential suppliers for 2-Fluorobiphenyl-4-carboxylic acid (CAS: 137045-30-8).

| Supplier | Website |

| Clearsynth | [4] |

| Thermo Scientific Chemicals | [15] |

| Sigma-Aldrich (Merck) | |

| PharmaBlock | [1] |

Conclusion

2-Fluorobiphenyl-4-carboxamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis is straightforward from commercially available precursors, and its structural features suggest a range of possible therapeutic applications, particularly in the areas of pain and inflammation. This guide provides a foundational resource for scientists looking to investigate this and related compounds, offering a clear path for synthesis, purification, and hypothesis-driven biological evaluation.

References

-

Chemdad. (n.d.). 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

-

Starowicz, K., et al. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1839-1853. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2. Retrieved from [Link]

- Google Patents. (n.d.). CN108026014B - Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.

-

Jarvis, M. F., et al. (2009). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. The Journal of Pharmacology and Experimental Therapeutics, 328(1), 225-234. Retrieved from [Link]

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PLOS ONE, 10(9), e0139212. Retrieved from [Link]

- Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.

-

Fowler, C. J., et al. (2015). Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor. PubMed. Retrieved from [Link]

-

Kos, J., et al. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. Molecules, 26(11), 3326. Retrieved from [Link]

-

Chang, J., et al. (2024). 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Retrieved from [Link]

-

Qiu, Y.-Y., et al. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. ResearchGate. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. clearsynth.com [clearsynth.com]

- 5. 2-FLUOROBIPHENYL-4-CARBOXALDEHYDE 97 Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. accustandard.com [accustandard.com]

- 7. 2-フルオロビフェニル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Fluorobiphenyl | C12H9F | CID 67579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor | PLOS One [journals.plos.org]

- 11. Characterisation of (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-Methylpyridin-2-yl)Propanamide as a Dual Fatty Acid Amide Hydrolase: Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1-(2-fluorobiphenyl-4-yl)-alkyl carboxylic acid derivatives for the therapy of transthyretin amyloidosis - Patent US-9150489-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4'-Fluorobiphenyl-4-carboxylic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Early-Stage Research of 2-Fluorobiphenyl-4-carboxamide